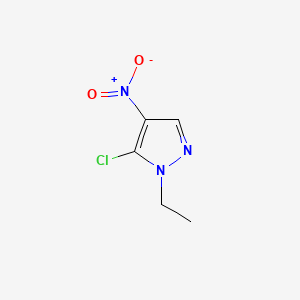
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine
Descripción general
Descripción
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine, also known as BDEEP, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. BDEEP is a potent inhibitor of a specific enzyme called protein kinase B (AKT), which plays a critical role in various cellular processes, including cell proliferation, survival, and metabolism.
Mecanismo De Acción
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine is a potent inhibitor of protein kinase B (AKT), which is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, survival, and metabolism. AKT is activated by a variety of signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is frequently dysregulated in cancer cells. 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine inhibits AKT signaling by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine has been shown to have potent anticancer activity in various preclinical models, including cell lines and animal models. It has been shown to induce apoptosis in cancer cells by inhibiting AKT signaling, leading to the inhibition of cell proliferation and survival. 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine has also been shown to have potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease, by modulating various signaling pathways involved in these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine is its potent and selective inhibition of AKT signaling, making it a potential candidate for the development of novel anticancer drugs. 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine also has potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease, making it a versatile compound for scientific research. However, one of the limitations of 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine can be expensive to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine. One potential direction is the development of novel anticancer drugs based on 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine, which could have improved efficacy and reduced toxicity compared to current treatments. Another direction is the investigation of the potential applications of 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, the development of more efficient and cost-effective synthesis methods for 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine could increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,2-difluoroethanol with 5-bromo-3-ethoxypyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a suitable chloroformate derivative, such as isobutyl chloroformate, to form the final product, 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to be a potent inhibitor of protein kinase B (AKT), which is overexpressed in various types of cancer and plays a critical role in cancer cell survival and proliferation. 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting AKT signaling, making it a potential candidate for the development of novel anticancer drugs. 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine has also been investigated for its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO2/c1-2-14-7-3-6(10)4-13-9(7)15-5-8(11)12/h3-4,8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLURQDBALSTHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245042 | |
| Record name | 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine | |
CAS RN |
1241752-36-2 | |
| Record name | 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241752-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



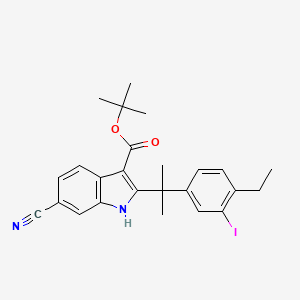

![2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571878.png)
![3-[(1-Naphthyloxy)methyl]phenylboronic acid](/img/structure/B571879.png)
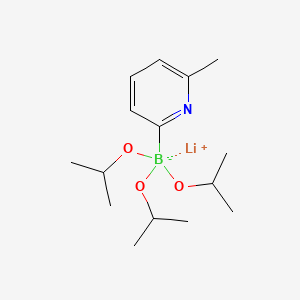

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B571887.png)
![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)
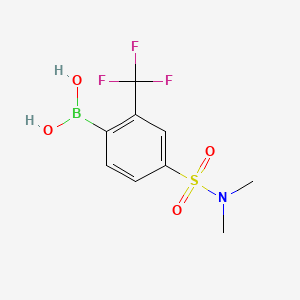
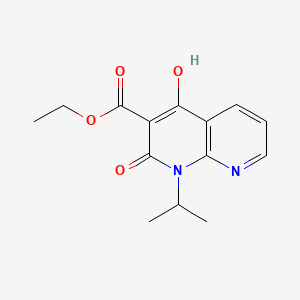

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)
